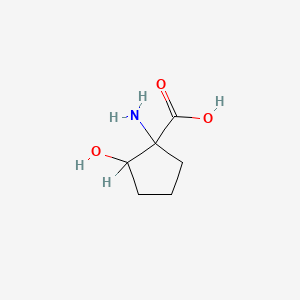![molecular formula C15H27NO10 B1229355 3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid CAS No. 29588-37-2](/img/structure/B1229355.png)
3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Pantothenic acid 4’-O-beta-glucoside: is a derivative of D-pantothenic acid, commonly known as vitamin B5. This compound is characterized by the attachment of a beta-glucoside moiety to the 4’ position of D-pantothenic acid. It is a water-soluble compound with the molecular formula C15H27NO10 and a molecular weight of 381.376 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Pantothenic acid 4’-O-beta-glucoside typically involves the glycosylation of D-pantothenic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the glucose moiety from a donor molecule to the acceptor D-pantothenic acid under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of catalysts like silver salts or Lewis acids .
Industrial Production Methods
Industrial production of D-Pantothenic acid 4’-O-beta-glucoside is typically carried out through biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound in large quantities. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of D-pantothenic acid and its subsequent glycosylation .
Analyse Chemischer Reaktionen
Types of Reactions
D-Pantothenic acid 4’-O-beta-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the pantothenic acid moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups in the glucose moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in the presence of catalysts such as acids or bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucosides.
Wissenschaftliche Forschungsanwendungen
D-Pantothenic acid 4’-O-beta-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a nutrient supplement.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and skin health.
Wirkmechanismus
The mechanism of action of D-Pantothenic acid 4’-O-beta-glucoside involves its conversion to D-pantothenic acid in the body. D-pantothenic acid is a precursor of coenzyme A (CoA), which is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The glucose moiety in D-Pantothenic acid 4’-O-beta-glucoside may enhance its stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Pantothenic acid:
Calcium pantothenate: A calcium salt of D-pantothenic acid, commonly used as a dietary supplement.
Pantethine: A dimeric form of D-pantothenic acid, used for its lipid-lowering effects.
Uniqueness
D-Pantothenic acid 4’-O-beta-glucoside is unique due to the presence of the beta-glucoside moiety, which may enhance its solubility, stability, and bioavailability compared to other forms of D-pantothenic acid .
Eigenschaften
CAS-Nummer |
29588-37-2 |
|---|---|
Molekularformel |
C15H27NO10 |
Molekulargewicht |
381.38 g/mol |
IUPAC-Name |
3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27NO10/c1-15(2,12(23)13(24)16-4-3-8(18)19)6-25-14-11(22)10(21)9(20)7(5-17)26-14/h7,9-12,14,17,20-23H,3-6H2,1-2H3,(H,16,24)(H,18,19)/t7-,9-,10+,11-,12?,14-/m1/s1 |
InChI-Schlüssel |
GMURXYJSTRMISD-GRBZJBESSA-N |
SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O |
Isomerische SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O |
Kanonische SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O |
Synonyme |
4'-O-(beta-D-glucopyranosyl)-D-pantothenic acid D-pantothenic acid 4'-O-beta-glucoside D-pantothenic acid 4'-O-beta-glucoside, (R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)


![4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate](/img/structure/B1229287.png)




